1-(2,3-Difluorophenyl)pentan-1-ol
Description
1-(2,3-Difluorophenyl)pentan-1-ol (C₁₁H₁₃F₂O, molecular weight 214.22 g/mol) is a fluorinated aromatic alcohol characterized by a pentanol chain attached to a 2,3-difluorophenyl group.
Properties
Molecular Formula |
C11H14F2O |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6,10,14H,2-3,7H2,1H3 |
InChI Key |
FDPUBVZGWJSXQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
Fluorinated Aromatic Moieties
- Electron-Withdrawing Effects: The 2,3-difluorophenyl group in this compound likely enhances resonance stabilization and reduces metabolic oxidation compared to non-fluorinated phenylpentanols. Similar effects are observed in EP 4 374 877 derivatives, where fluorine substitution improves binding affinity to enzymatic targets .
- Lipophilicity: Fluorine atoms increase logP values, as seen in Goxalapladib (logP ~6.5), suggesting that this compound may exhibit higher membrane permeability than 3-Methyl-1-pentanol (logP ~1.5) .
Pharmacological Potential
Physicochemical Properties
- Synthetic Accessibility : The use of 2,3-difluorobenzaldehyde as a reagent in EP 4 374 877 suggests feasible synthetic routes for the target compound via reductive amination or Grignard reactions .
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